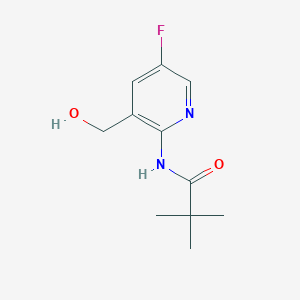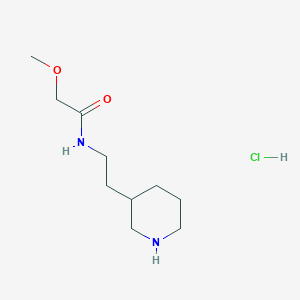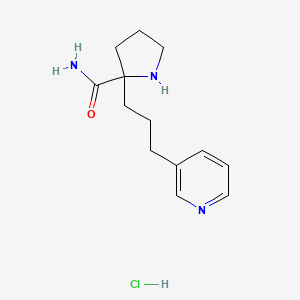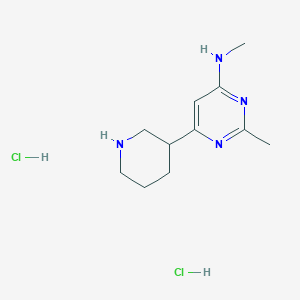
N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide
Übersicht
Beschreibung
“N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide” is a unique chemical compound. It has an empirical formula of C11H15FN2O2 and a molecular weight of 226.25 . This compound is typically available in solid form .
Molecular Structure Analysis
The SMILES string of this compound isCC(C)(C)C(=O)Nc1ncc(F)cc1CO . This notation provides a way to represent the structure of the molecule in a text format. Physical And Chemical Properties Analysis
“N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide” is a solid compound . The molecular weight of this compound is 226.25 . The InChI string of this compound is1S/C11H15FN2O2/c1-11(2,3)10(16)14-9-7(6-15)4-8(12)5-13-9/h4-5,15H,6H2,1-3H3,(H,13,14,16) .
Wissenschaftliche Forschungsanwendungen
Imaging Applications
N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide and its derivatives have been explored for their potential in imaging applications, particularly in positron emission tomography (PET) to study peripheral benzodiazepine receptors (PBRs). Compounds with fluorinated substituents have shown high in vitro affinity and selectivity for PBRs, indicating their potential use in imaging neurodegenerative disorders through PET. These compounds, upon radiolabeling, could provide valuable insights into PBR expression in conditions like Alzheimer's and Parkinson's disease, offering a non-invasive tool for early diagnosis and monitoring disease progression (Fookes et al., 2008).
Neurological Research
Derivatives of N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide have been investigated for their role in modulating neurotransmitter systems, which is crucial in understanding various psychiatric and neurological disorders. For instance, specific compounds targeting the orexin-1 receptor have shown to reduce compulsive food intake in rats, suggesting a potential therapeutic avenue for eating disorders with a compulsive component, such as binge eating disorder (Piccoli et al., 2012). Similarly, the study of 5-HT1A receptor agonists, structurally related to N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide, has provided insights into their analgesic properties in models of trigeminal neuropathic pain, indicating potential applications in pain management (Deseure et al., 2002; Deseure et al., 2003).
Oncological Applications
In the field of oncology, fluorinated benzamide analogs, sharing a core structure with N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide, have been developed for PET imaging to assess the sigma2 receptor status of solid tumors. These compounds exhibit high tumor uptake and favorable tumor-to-normal tissue ratios, demonstrating their potential in cancer diagnosis and monitoring the efficacy of therapeutic interventions (Tu et al., 2007).
Eigenschaften
IUPAC Name |
N-[5-fluoro-3-(hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)10(16)14-9-7(6-15)4-8(12)5-13-9/h4-5,15H,6H2,1-3H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAFIQNTMZIFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402662.png)



![Ethyl 2-[(4-cyanophenyl)amino]pyrimidine-4-carboxylate](/img/structure/B1402670.png)
![4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile](/img/structure/B1402671.png)


![N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride](/img/structure/B1402674.png)
